molecular formula C11H21NO2 B13563950 (S)-tert-butyl 2-(piperidin-3-yl)acetate

(S)-tert-butyl 2-(piperidin-3-yl)acetate

Cat. No.: B13563950
M. Wt: 199.29 g/mol
InChI Key: MYZXTEBXGUOQNS-VIFPVBQESA-N
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Description

tert-Butyl 2-[(3S)-piperidin-3-yl]acetate: is an organic compound that features a piperidine ring substituted at the 3-position with an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acetic Anhydride Method: tert-Butyl alcohol reacts with acetic anhydride in the presence of anhydrous zinc chloride as a catalyst. The mixture is heated to reflux temperature and then cooled.

    Acetyl Chloride Method: tert-Butyl alcohol reacts with acetyl chloride in the presence of dimethylaniline and dry ether. The mixture is refluxed, cooled, and then extracted with water and sulfuric acid.

Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3S)-piperidin-3-yl]acetate typically involve large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(3S)-piperidin-3-yl]acetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3S)-piperidin-3-yl]acetate involves its interaction with molecular targets through its functional groups. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the acetate group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl 2-[(3S)-piperidin-3-yl]acetate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)7-9-5-4-6-12-8-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

MYZXTEBXGUOQNS-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCNC1

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCNC1

Origin of Product

United States

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